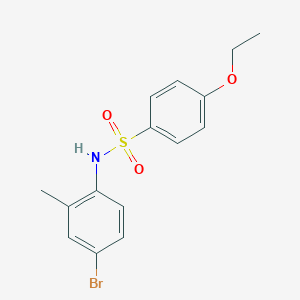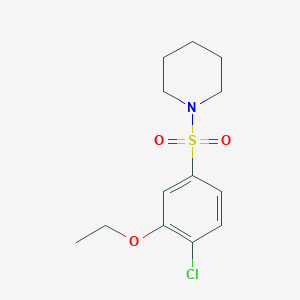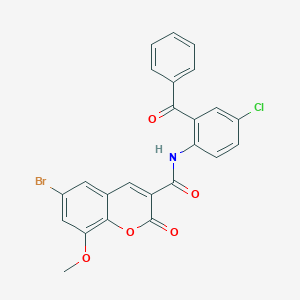![molecular formula C21H20Cl2N2O3S B288695 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether, also known as DNPSME, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes. DNPSME has been shown to have a variety of biochemical and physiological effects, and is being studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves its ability to bind to the regulatory domain of PKC, thereby preventing its activation. This results in a decrease in the phosphorylation of downstream targets of PKC, leading to a variety of cellular effects. This compound has been shown to inhibit the proliferation of cancer cells, reduce the contraction of smooth muscle cells, and protect neurons from oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. It has been shown to inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and increase the expression of antioxidant enzymes. In smooth muscle cells, this compound has been shown to reduce the contraction induced by various stimuli, such as acetylcholine and potassium chloride. In neurons, this compound has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether in lab experiments is its high selectivity for PKC, which allows for specific inhibition of this enzyme without affecting other signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other PKC inhibitors, which may require higher concentrations or longer incubation times to achieve the desired effect.
Future Directions
There are several future directions for research on 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. Another area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Finally, the role of PKC in various physiological processes, such as synaptic plasticity and insulin signaling, is still not fully understood, and further research using this compound may help to elucidate these mechanisms.
Synthesis Methods
The synthesis of 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves several steps, starting with the reaction of 2,5-dichloroaniline with sodium hydroxide to form the corresponding sodium salt. This is then reacted with 4-(1-naphthyl)piperazine to form the intermediate product. The final step involves the reaction of the intermediate with p-toluenesulfonyl chloride to form the desired product, this compound.
Scientific Research Applications
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been used extensively in scientific research, particularly in the field of cell signaling. It has been shown to inhibit the activity of PKC in a variety of cell types, including neurons, smooth muscle cells, and cancer cells. This has led to investigations into the potential use of this compound as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease.
properties
Molecular Formula |
C21H20Cl2N2O3S |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4-naphthalen-1-ylpiperazine |
InChI |
InChI=1S/C21H20Cl2N2O3S/c1-28-20-13-18(23)21(14-17(20)22)29(26,27)25-11-9-24(10-12-25)19-8-4-6-15-5-2-3-7-16(15)19/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
GPOAXUUWSNVTCX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=CC=CC=C43)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)


![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)


![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)